molecular formula C17H13N3O2S2 B2957101 4-methoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide CAS No. 361158-88-5

4-methoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide

Katalognummer B2957101
CAS-Nummer: 361158-88-5
Molekulargewicht: 355.43
InChI-Schlüssel: GOOSOUULQONCOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “4-methoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide” is a heterocyclic compound . It has a molecular formula of C17H13N3O2S2, an average mass of 355.434 Da, and a monoisotopic mass of 355.044922 Da .


Synthesis Analysis

The synthesis of such compounds often involves the use of thiazole derivatives . A classical method for the synthesis of heterocyclic moiety based on thiazolo involves the Jacobsen cyclization of thioamide . Further N-methylation and condensation with aldehydes gives conjugated products .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing sulfur and nitrogen . The presence of the benzothiazole and thiazolo benzothiazole moieties suggests a potential role in targeting enzymes or receptors involved in cellular processes.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds often involve the use of thioamide and aldehydes . The reaction was carried out using aqueous potassium ferricyanide as an oxidant .

Wissenschaftliche Forschungsanwendungen

Antihyperglycemic Agents

A study by Nomura et al. (1999) introduced derivatives of benzamide as potential antidiabetic agents through a series of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide compounds, identifying a candidate drug for the treatment of diabetes mellitus. This highlights the compound's relevance in developing new therapeutic options for diabetes management Nomura, M., Kinoshita, S., Satoh, H., Maeda, T., Murakami, K., Tsunoda, M., Miyachi, H., & Awano, K. (1999). Bioorganic & Medicinal Chemistry Letters, 9(4), 533-538.

Anti-Inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnagenone and khellinone that demonstrated significant anti-inflammatory and analgesic properties. These compounds were evaluated as COX-1/COX-2 inhibitors, displaying high inhibitory activity and potential as new therapeutic agents Abu‐Hashem, A., Al-Hussain, S., & Zaki, M. (2020). Molecules, 25(1).

Dual α/γ Peroxisome Proliferator-Activated Receptor Agonist

A liquid chromatography-tandem mass spectrometry method developed by Song et al. (2004) for MK-0767, a dual α/γ peroxisome proliferator-activated receptor (PPAR) agonist, underscores the compound's potential in clinical applications. This study supports its use in clinical programs, highlighting its pharmacological relevance Song, H., Yan, K., Xu, X., & Lo, M. (2004). Journal of Chromatography B, 810(1), 7-13.

Antimicrobial Activity

Badne et al. (2011) explored the synthesis of novel derivatives with antibacterial and antifungal properties, indicating the potential of such compounds in developing new antimicrobial agents. Their study provides a foundation for further research into the antimicrobial applications of these compounds Badne, S. G., Swamy, D., Bhosale, V., & Kuberkar, S. V. (2011). Journal of Heterocyclic Chemistry, 48(4), 849-855.

Wirkmechanismus

While the exact mechanism of action for this specific compound is not mentioned in the available literature, the presence of the benzothiazole and thiazolo benzothiazole moieties suggests a potential role in targeting enzymes or receptors involved in cellular processes.

Zukünftige Richtungen

Thiazolothiazole ring system has gained dramatic attention in the field of organic electronics due to its planar and rigid backbone as well as an extended π-conjugated structure . This class of compounds has remarkably high oxidation stability and charge carrier mobility which are crucial properties for optoelectronic applications . Therefore, future research may focus on the application of these compounds in the field of organic electronics.

Eigenschaften

IUPAC Name

4-methoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S2/c1-9-18-12-7-8-13-15(14(12)23-9)24-17(19-13)20-16(21)10-3-5-11(22-2)6-4-10/h3-8H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOOSOUULQONCOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.